molecular formula C22H26FN3O5 B1665202 Alalevonadifloxacin CAS No. 706809-20-3

Alalevonadifloxacin

Cat. No.: B1665202
CAS No.: 706809-20-3
M. Wt: 431.5 g/mol
InChI Key: OUXXDXXQNWKOIF-RYUDHWBXSA-N
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Description

WCK-2349, also known as alalevonadifloxacin, is a novel antibacterial drug developed to treat infections caused by Gram-positive bacteria. It is the L-alanine ester pro-drug of levonadifloxacin, a benzoquinolizine fluoroquinolone. This compound has shown high oral bioavailability and is being developed as an oral pro-drug formulation of levonadifloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WCK-2349 involves the esterification of levonadifloxacin with L-alanine. The reaction conditions typically include the use of a suitable esterification agent and a catalyst to facilitate the reaction. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired ester .

Industrial Production Methods

Industrial production of WCK-2349 follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and stability of the final product. The use of advanced chromatographic techniques helps in the purification and isolation of WCK-2349 from impurities .

Chemical Reactions Analysis

Types of Reactions

WCK-2349 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions include various derivatives of WCK-2349, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

WCK-2349 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its antibacterial properties against Gram-positive bacteria.

    Medicine: Developed as a treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

WCK-2349 exerts its effects by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, WCK-2349 prevents the bacteria from replicating and ultimately leads to bacterial cell death. This mechanism is particularly effective against resistant strains of bacteria, making WCK-2349 a valuable addition to the arsenal of antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WCK-2349 is unique due to its high oral bioavailability and effectiveness against resistant bacterial strains. Unlike other fluoroquinolones, WCK-2349 is specifically designed as a pro-drug to enhance its absorption and efficacy .

Properties

CAS No.

706809-20-3

Molecular Formula

C22H26FN3O5

Molecular Weight

431.5 g/mol

IUPAC Name

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1

InChI Key

OUXXDXXQNWKOIF-RYUDHWBXSA-N

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
alalevonadifloxacin
L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester
WCK 2349

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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